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molecular formula C8H6Cl2O B1319503 3-Chloro-4-methylbenzoyl chloride CAS No. 21900-30-1

3-Chloro-4-methylbenzoyl chloride

Cat. No. B1319503
M. Wt: 189.04 g/mol
InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N
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Patent
US05874466

Procedure details

A jacketed kettle was equipped with a chiller, overhead stirrer, thermometer, and connections to a chlorine tank and a caustic scrubber. The kettle was charged with the previously prepared 3-chloro-4-methylbenzoyl chloride (1 part) and dichloromethane (6.8 parts). Aluminum trichloride (0.8 parts) was added, and the resulting red-brown mixture was cooled with agitation to 3°-5°--C. Chlorine (0.37 parts) was introduced at a sufficient rate to keep the reaction temperature below 10°--C. The reactor was held at 0°-5°--C. for 6 hours. The reaction mixture was purged with nitrogen and slowly quenched by transfering into an agitated and chilled hydrochloric acid solution (4.4 parts) while maintaining the temperature below 5°--C. Agitation was stopped and the lower organic layer was recovered. The solvent was removed by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:7]([Cl:9])=[O:8].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCl>[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([Cl:1])[C:12]=1[CH3:13])[C:7]([Cl:9])=[O:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
an agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A jacketed kettle was equipped with a chiller, overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the resulting red-brown mixture was cooled with agitation to 3°-5°
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10°
CUSTOM
Type
CUSTOM
Details
was held at 0°-5°
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
slowly quenched
TEMPERATURE
Type
TEMPERATURE
Details
chilled hydrochloric acid solution (4.4 parts)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5°
CUSTOM
Type
CUSTOM
Details
the lower organic layer was recovered
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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